molecular formula C6H3BrCl2 B072097 1-Bromo-2,4-dichlorobenzene CAS No. 1193-72-2

1-Bromo-2,4-dichlorobenzene

Cat. No. B072097
CAS RN: 1193-72-2
M. Wt: 225.89 g/mol
InChI Key: ISHYFWKKWKXXPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Bromo-2,4-dichlorobenzene has been extensively studied. For example, the preparation of related halogenated benzenes often involves nucleophilic aromatic substitution reactions or direct halogenation of benzene derivatives under controlled conditions. The specific methodologies tailored for 1-Bromo-2,4-dichlorobenzene synthesis focus on optimizing yields and selectivity for the desired halogenation pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives, including 1-Bromo-2,4-dichlorobenzene, has been elucidated through various spectroscopic and computational techniques. Studies involving Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations provide insights into the vibrational frequencies, electronic structure, and molecular geometries of these compounds (Arivazhagan et al., 2013).

Scientific Research Applications

  • Vibrational Analysis and Nonlinear Optical Properties : A study by Vennila et al. (2018) conducted a comprehensive experimental and theoretical vibrational investigation of 2-bromo-1,4-dichlorobenzene (a closely related compound). This study included analyses like Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO), and nonlinear optical (NLO) properties. The compound showed inhibitory activity against isopentenylpyrophosphate transferase, indicating potential biological applications (Vennila et al., 2018).

  • Spectroscopic Identification : Nyquist et al. (1981) provided vibrational assignments for various isomers of bromodichlorobenzene, including 1-bromo-2,4-dichlorobenzene. This study aids in the specific identification of these compounds, which is crucial in chemical analysis (Nyquist, Loy, & Chrisman, 1981).

  • Electronic and Structural Aspects : A study by Arivazhagan et al. (2013) explored the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene (a similar compound). This included spectral analysis, thermodynamic properties, and nonlinear optical material potential. The study highlights the compound's electron-transfer properties (Arivazhagan et al., 2013).

  • Dissociative Electron Attachment Studies : Mahmoodi-Darian et al. (2010) investigated dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, closely related compounds, which provides insight into the chemical behavior of bromochlorobenzenes under various conditions (Mahmoodi-Darian et al., 2010).

  • Vapour Pressure Data and Lattice Energies : Research by Oonk et al. (2000) presented vapour pressure data for 1,4-dichlorobenzene and 1,4-dibromobenzene, along with lattice energies for dihalobenzenes. This data is critical in understanding the physical properties and phase behavior of these compounds (Oonk et al., 2000).

  • Catalytic Oxidation : A study by Krishnamoorthy et al. (2000) examined the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides. This research has implications for the environmental processing and degradation of similar compounds (Krishnamoorthy, Rivas, & Amiridis, 2000).

Safety And Hazards

1-Bromo-2,4-dichlorobenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHYFWKKWKXXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152408
Record name 1-Bromo-2,4-dichlorobenzene
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Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-2,4-dichlorobenzene

CAS RN

1193-72-2
Record name 1-Bromo-2,4-dichlorobenzene
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Record name 1-Bromo-2,4-dichlorobenzene
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Record name 1-Bromo-2,4-dichlorobenzene
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Record name 1-bromo-2,4-dichlorobenzene
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Record name 2,4-Dichlorobromobenzene
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Synthesis routes and methods I

Procedure details

The o-, m- or p-dichlorobenzenes or mixture thereof which is used as intermediates for syntheses of various organic compounds is brominated at 0° to 100° C. in the presence of aluminum chloride, ferric chloride or iron powder. The bromobenzene is chlorinated in the same condition. The dichlorobenzene is reacted with the dibromodichlorobenzene in the presence of an aluminum halide for 1 to 5 hours. In these methods, 1-bromo-2,4-dichlorobenzene, 1-bromo-2,5-dichlorobenzene, and 1-bromo-3,4-dichlorobenzene etc. can be obtained in high yield.
[Compound]
Name
p-dichlorobenzenes
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reactant
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reactant
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[Compound]
Name
ferric chloride
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reactant
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catalyst
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reactant
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[Compound]
Name
aluminum halide
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a 1,000 ml four necked flask equipped with a reflux condenser, a dropping funnel, a thermometer and a stirrer, 588 g (4 mole) of metadichlorobenzene and 8 g of ferric chloride were charged, and 640 g (4 mole) of bromine was added dropwise to the mixture at room temperature with stirring. The reaction was carried out for about 3 hours. After the reaction, the reaction mixture was poured into water and it was neutralized with sodium hydroxide. The reaction product was extracted with chloroform. The extract was washed with water and dried and was distilled under a reduced pressure to obtain 890 g of 1-bromo-2,4-dichlorobenzene (yield: 98.5%).
[Compound]
Name
four
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
588 g
Type
reactant
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[Compound]
Name
ferric chloride
Quantity
8 g
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reactant
Reaction Step Two
Quantity
640 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,4-dichlorobenzene
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1-Bromo-2,4-dichlorobenzene
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1-Bromo-2,4-dichlorobenzene
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1-Bromo-2,4-dichlorobenzene
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Reactant of Route 6
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1-Bromo-2,4-dichlorobenzene

Citations

For This Compound
37
Citations
RA Nyquist, BR Loy, RW Chrisman - Spectrochimica Acta Part A: Molecular …, 1981 - Elsevier
Vibrational assignments are given for the six isomers of bromo-dichlorobenzene. The difficulty in specifically establishing the identity of 1-bromo-2,3-dichlorobenzene vs. 1-bromo-2,6-…
Number of citations: 3 www.sciencedirect.com
KG Watson, A Serban - Australian journal of chemistry, 1995 - CSIRO Publishing
A new, simple method for the preparation of several 4-( aryloxy )phenols (2a-d) and alkyl 2-(4-hydroxyphenoxy)propionates (3a,b) is described. These compounds are key precursors …
Number of citations: 10 www.publish.csiro.au
JL Bolliger, CM Frech - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The rapidly prepared 1,3‐diaminobenzene‐derived aminophosphine pincer complex {C 6 H 3 [NHP(piperidinyl) 2 ] 2 Pd(Cl)} (1) is an effective Suzuki catalyst with excellent functional …
Number of citations: 78 onlinelibrary.wiley.com
MM Nad', TV Talalaeva, GV Kazennikova… - Bulletin of the Academy …, 1959 - Springer
2,4-Difluorophenyllithium was prepared for the first time; it was obtained by reaction of 1-bromo-2,4-difluorobenzene with butyllithium at low temperature. 2. 2,4-Difluorostyrene was …
Number of citations: 3 link.springer.com
R Johansson, T Werner - Journal of Labelled Compounds and …, 2000 - Wiley Online Library
NXY‐059 (5) is a new chemical entity developed as a putative agent for the treatment of acute and chronic neurological degenerative disorders. It is currently undergoing clinical …
JL Bolliger, CM Frech - Chemistry–A European Journal, 2010 - Wiley Online Library
Dichloro‐bis(aminophosphine) complexes are stable depot forms of palladium nanoparticles and have proved to be excellent Suzuki–Miyaura catalysts. Simple modifications of the …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
RR Victor - 1968 - search.proquest.com
The acknowledgments of the author go to her many colleagues for their assistance and friendship during her graduate work. Special thanks to Paul Dwight Sherman and Albert H. Smith …
Number of citations: 2 search.proquest.com
EA Kostenko, EV Eliseenkov, AA Petrov - Russian Journal of General …, 2017 - Springer
Reduction of a series of trichlorobiphenyls with 2-propanol in basic medium catalyzed by Pd/C has been studied. Regioselectivity of the reduction has been determined. In the studied …
Number of citations: 1 link.springer.com
B Schaub - researchgate.net
α-Fluoroketones have shown to be promising starting materials for the synthesis of pharmaceutical and agrochemical intermediates. A method for the preparation of α-fluoroketones is …
Number of citations: 0 www.researchgate.net

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